molecular formula C12H18N2 B575873 (R)-1-benzyl-2-methylpiperazine CAS No. 174671-42-2

(R)-1-benzyl-2-methylpiperazine

Cat. No.: B575873
CAS No.: 174671-42-2
M. Wt: 190.29
InChI Key: JGEODYUVEMNPPY-LLVKDONJSA-N
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Description

®-1-benzyl-2-methylpiperazine is a chiral compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The ®-1-benzyl-2-methylpiperazine is characterized by the presence of a benzyl group attached to one of the nitrogen atoms and a methyl group attached to the carbon adjacent to the other nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-benzyl-2-methylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperazine ring, which can be achieved through the cyclization of ethylenediamine with dihaloalkanes.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Methylation: The final step involves the methylation of the piperazine ring at the carbon adjacent to the nitrogen atom. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of ®-1-benzyl-2-methylpiperazine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-1-benzyl-2-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride or methyl iodide in the presence of a base.

Major Products

    Oxidation: N-oxides of ®-1-benzyl-2-methylpiperazine.

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Derivatives with substituted benzyl or methyl groups.

Scientific Research Applications

®-1-benzyl-2-methylpiperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ®-1-benzyl-2-methylpiperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-benzyl-2-methylpiperazine: The enantiomer of ®-1-benzyl-2-methylpiperazine with similar chemical properties but different biological activities.

    1-benzylpiperazine: Lacks the methyl group, leading to different chemical reactivity and biological effects.

    2-methylpiperazine: Lacks the benzyl group, resulting in distinct chemical and biological properties.

Uniqueness

®-1-benzyl-2-methylpiperazine is unique due to its chiral nature, which can lead to enantioselective interactions with biological targets. This enantioselectivity can result in different pharmacological profiles compared to its enantiomer or other similar compounds.

Properties

IUPAC Name

(2R)-1-benzyl-2-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-11-9-13-7-8-14(11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEODYUVEMNPPY-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651407
Record name (2R)-1-Benzyl-2-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174671-42-2
Record name (2R)-1-Benzyl-2-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-benzyl-2-methylpiperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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